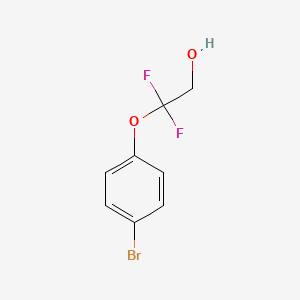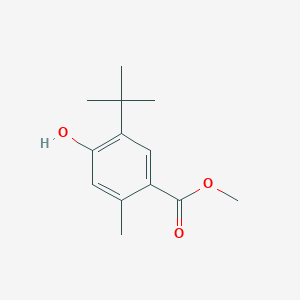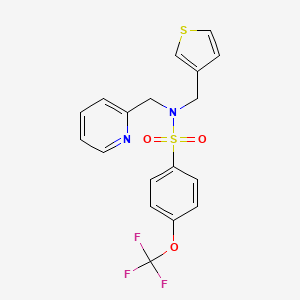
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide is an intricate chemical compound belonging to the sulfonamide family. With a complex structure that integrates sulfur, trifluoromethyl, and benzene functional groups, this compound holds potential for diverse applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Step 1: Synthesis of the tetrahydropyran moiety: Starting with 4-hydroxy tetrahydro-2H-pyran, a substitution reaction introduces a phenylthio group at the fourth carbon.
Step 2: Introduction of the benzenesulfonamide group: A Friedel-Crafts alkylation reaction is performed to attach the benzenesulfonamide moiety to the pyran ring.
Step 3: Trifluoromethylation: Using a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent), a trifluoromethyl group is introduced at the para position of the benzene ring.
Industrial Production Methods: For industrial production, optimization of reaction conditions is essential:
Temperature and Pressure: Controlled to ensure maximum yield and minimal side products.
Catalysts: Use of catalysts like AlCl₃ for Friedel-Crafts reactions.
Purification: Techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) in derivative compounds can be reduced to an amine.
Substitution: The trifluoromethyl group, while stable, can be substituted under specific conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Employing nucleophilic or electrophilic substitution reagents under appropriate conditions.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Analogous Compounds: The compound serves as a precursor or intermediate in the synthesis of related sulfonamides.
Enzyme Inhibitors: Potential use as inhibitors in various enzyme-targeted studies.
Pharmacology: Investigation into its effects as a potential therapeutic agent.
Catalysis: Use as a catalyst in specific chemical reactions.
Mechanism of Action
The compound’s mechanism of action revolves around its interactions with biological molecules:
Molecular Targets: Primarily interacts with enzymes, altering their activity.
Pathways: Modulates signaling pathways by binding to specific receptor sites, thus affecting cellular functions.
Comparison with Similar Compounds
Unique Features:
Trifluoromethyl Group: Contributes to unique chemical stability and reactivity.
Phenylthio Moiety: Adds distinct sulfur-related reactivity compared to similar compounds.
N-(Phenylthio)pyran Derivatives: Similar in structure but without the trifluoromethyl group.
Benzenesulfonamide Compounds: Contain sulfonamide groups with varying substituents for different reactivities.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c20-19(21,22)15-6-8-17(9-7-15)28(24,25)23-14-18(10-12-26-13-11-18)27-16-4-2-1-3-5-16/h1-9,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSBPAKQAGGCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2743544.png)
![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2743545.png)
![methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate](/img/structure/B2743546.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2743551.png)
![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
![[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate](/img/structure/B2743562.png)
